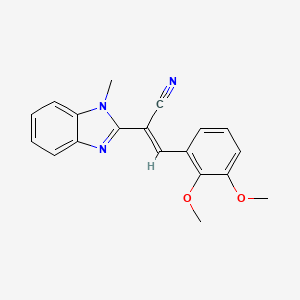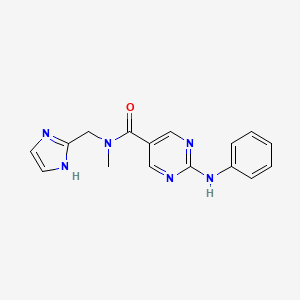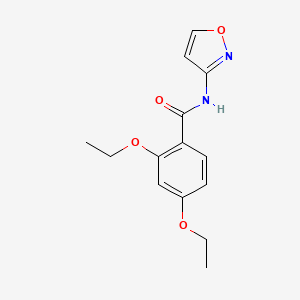
3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA belongs to the class of benzimidazole derivatives and has been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
作用机制
The mechanism of action of 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis. 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to exhibit a range of biochemical and physiological effects in various animal models. In cancer research, 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been found to exhibit antimicrobial activity against a range of bacteria, including MRSA. Additionally, 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages as a research tool, including its potent anticancer activity, broad-spectrum antimicrobial activity, and anti-inflammatory effects. However, 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for the research on 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One area of interest is the development of 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile analogs with improved pharmacological properties and reduced toxicity. Another area of research is the investigation of the synergistic effects of 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile with other anticancer agents, such as chemotherapy drugs or immunotherapies. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile and its potential therapeutic applications in various fields of medicine.
合成方法
The synthesis of 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile with 2,3-dimethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile as a yellow crystalline solid.
科学研究应用
3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer effects, 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been investigated for its antimicrobial and anti-inflammatory properties. 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-22-16-9-5-4-8-15(16)21-19(22)14(12-20)11-13-7-6-10-17(23-2)18(13)24-3/h4-11H,1-3H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAMULSIRCBUAV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=C(C(=CC=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=C(C(=CC=C3)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5495431.png)
![7-(1-benzofuran-5-ylcarbonyl)-N-ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5495433.png)
![3-fluoro-N-[1-(1-glycoloylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5495444.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5495450.png)
![2-(4-chlorophenyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5495460.png)
![N-[2-(methylthio)phenyl]-N'-propylurea](/img/structure/B5495464.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5495479.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5495490.png)

![1-(3,4-dichlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5495502.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-4-piperidinecarboxamide](/img/structure/B5495517.png)
![2-{2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5495518.png)
![(2-{4-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5495527.png)